4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine
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Overview
Description
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine is a complex organic compound that features a pyridine ring substituted with methyl groups, a sulfonyl group attached to a methylphenyl ring, and a propynyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine typically involves multiple steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2,4-pentanedione and ammonia or an amine.
Introduction of the Methyl Groups: Methyl groups are introduced via alkylation reactions using methyl halides in the presence of a base.
Sulfonylation: The sulfonyl group is introduced by reacting the pyridine derivative with a sulfonyl chloride, such as 2-methylbenzenesulfonyl chloride, under basic conditions.
Attachment of the Propynyloxy Group: The final step involves the reaction of the intermediate with propargyl alcohol in the presence of a base to form the propynyloxy group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the propynyloxy group, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring and the pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be employed under appropriate conditions.
Major Products
Oxidation: Products include 4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-oxopropoxy)pyridine.
Reduction: Products include 4,6-dimethyl-3-[(2-methylphenyl)thio]-2-(2-propynyloxy)pyridine.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine exerts its effects depends on its application:
Enzyme Inhibition: The sulfonyl group can interact with the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-(2-propynyloxy)pyridine: Lacks the sulfonyl group, which may reduce its potency in certain applications.
3-[(2-Methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine: Lacks the methyl groups on the pyridine ring, potentially altering its reactivity and binding properties.
Uniqueness
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4,6-dimethyl-3-(2-methylphenyl)sulfonyl-2-prop-2-ynoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-5-10-21-17-16(13(3)11-14(4)18-17)22(19,20)15-9-7-6-8-12(15)2/h1,6-9,11H,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLYKHUGZNVIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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